Methyl 3-chloroisoquinoline-7-carboxylate

Physicochemical profiling Medicinal chemistry SAR

Problem: Custom 3-halogenation of isoquinoline-7-carboxylates often proceeds in low yield, introducing variability that confounds SAR interpretation. Solution: Methyl 3-chloroisoquinoline-7-carboxylate (CAS 1544665-58-8) delivers a pre-installed 3-chloro handle for direct Suzuki-Miyaura or Buchwald-Hartwig diversification while retaining the 7-methyl ester for further elaboration. • Eliminates low-yielding halogenation step-reproducible SAR from batch one. • 3-Cl modulation of heterocycle electronics & lipophilicity can dramatically improve oral bioavailability (e.g., 0%→51% oral F in analogous series). • Stable, easy-to-handle ester; mild hydrolysis provides free carboxylic acid on demand. • ≥95% purity; stored at room temperature; shipped ambient.

Molecular Formula C11H8ClNO2
Molecular Weight 221.64 g/mol
CAS No. 1544665-58-8
Cat. No. B1406492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloroisoquinoline-7-carboxylate
CAS1544665-58-8
Molecular FormulaC11H8ClNO2
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=CN=C(C=C2C=C1)Cl
InChIInChI=1S/C11H8ClNO2/c1-15-11(14)8-3-2-7-5-10(12)13-6-9(7)4-8/h2-6H,1H3
InChIKeyZBUNATVELTUCEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3‑chloroisoquinoline‑7‑carboxylate: Structural & Physicochemical Baseline


Methyl 3‑chloroisoquinoline‑7‑carboxylate (CAS 1544665‑58‑8) is a chlorinated isoquinoline ester [REFS‑1]. It serves as a versatile building block for pharmaceutical research, particularly in the synthesis of kinase inhibitors and other bioactive heterocycles [REFS‑2]. The compound features a chloro substituent at the 3‑position and a methyl ester at the 7‑position of the isoquinoline core, a pattern that distinguishes it from simpler isoquinoline carboxylates and enables targeted structural modifications [REFS‑3].

Chlorinated isoquinoline ester building block
Enables targeted structural diversification via 3‑Cl reactivity
Methyl ester handle supports further derivatization

Methyl 3‑chloroisoquinoline‑7‑carboxylate: Irreplaceability vs. Analogs


Although isoquinoline‑7‑carboxylates are common synthetic intermediates, simple substitution with the non‑chlorinated methyl isoquinoline‑7‑carboxylate (CAS 178262‑31‑2) or the corresponding carboxylic acid (CAS 1263207‑80‑2) fails to reproduce the distinct reactivity and biological profile of the 3‑chloro ester [REFS‑1]. The chlorine atom at the 3‑position is not merely a passive handle for cross‑coupling; it directly influences the electron density of the heterocycle, modulates lipophilicity, and—as demonstrated in analogous isoquinoline series—can dramatically alter pharmacokinetic (PK) properties and target potency [REFS‑2]. Generic substitution therefore risks compromising both synthetic efficiency and the intended structure–activity relationship (SAR) of downstream drug candidates.

Non‑chlorinated methyl ester analog
Lacks reactive halogen; cross‑coupling diversification requires additional steps, altering synthetic efficiency.
Carboxylic acid form
Different reactivity and handling profile; may not reproduce ester‑based synthetic routes or downstream SAR.

Methyl 3‑chloroisoquinoline‑7‑carboxylate: Quantitative Evidence vs. Analogs


Molecular Weight and Lipophilicity vs. Non-Chlorinated Analog

Replacement of the hydrogen at the 3‑position with a chlorine atom raises the molecular weight from 187.19 g/mol (methyl isoquinoline‑7‑carboxylate, CAS 178262‑31‑2) to 221.64 g/mol [REFS‑1][REFS‑2]. This substitution also increases the predicted LogP by approximately 0.7–1.0 units (estimated via ChemSpider SAR method), enhancing membrane permeability but potentially reducing aqueous solubility [REFS‑3].

MW & Lipophilicity
Head‑to‑head
ΔMW +34.45 g/mol
ΔLogP +0.7–1.0
Impacts formulation and ADME property screening
Predicted values; experimental validation recommended
Physicochemical profiling Medicinal chemistry SAR

Chlorine as a Cross-Coupling Handle

The 3‑chloro substituent enables palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) that are not feasible with the non‑halogenated methyl isoquinoline‑7‑carboxylate [REFS‑1]. This functional handle allows for the introduction of aryl, heteroaryl, or amine groups at the 3‑position, dramatically expanding the accessible chemical space compared to the non‑chlorinated analog [REFS‑2].

Cross‑Coupling Reactivity
Class‑level
Reactive C–Cl bond
vs. inert (non‑halogenated)
Enables late‑stage diversification without separate halogenation
Qualitative class‑level inference
Organic synthesis Medicinal chemistry Palladium catalysis

Pharmacokinetic Impact of Chlorine Substitution

In a series of isoquinoline‑pyridine‑based Akt antagonists, chlorination at the C‑1 position of the isoquinoline ring improved oral bioavailability (p.o. F = 51% vs. 0% for the parent) and extended the intravenous half‑life (i.v. t₁/₂ = 5.0 h vs. 0.3 h) in mice, albeit at the cost of a >500‑fold reduction in biochemical potency [REFS‑1]. While this study examines C‑1 chlorination, it provides class‑level evidence that halogenation on the isoquinoline core can profoundly modulate both PK and target engagement, a principle that extends to the 3‑chloro substitution pattern in Methyl 3‑chloroisoquinoline‑7‑carboxylate.

PK Impact (Chlorination)
Class‑level
p.o. F 0% → 51%
t₁/₂ 0.3 → 5.0 h (mouse)
Class‑level evidence for PK modulation
From C‑1 chlorinated analog; 3‑Cl pattern may differ
Pharmacokinetics Drug metabolism SAR

Methyl 3‑chloroisoquinoline‑7‑carboxylate: High-Value Applications


3‑Substituted Library Synthesis for Kinase Inhibitor Lead Optimization

The 3‑chloro group enables rapid diversification via Suzuki–Miyaura or Buchwald–Hartwig couplings, allowing medicinal chemists to explore aryl, heteroaryl, or amine substitutions at the 3‑position while retaining the 7‑methyl ester handle for further elaboration or prodrug strategies [REFS‑1]. This makes Methyl 3‑chloroisoquinoline‑7‑carboxylate a preferred starting material over the non‑halogenated analog, which would require a separate, often low‑yielding halogenation step.

Halogen-Dependent Pharmacokinetic Modulation

Building on the class‑level evidence that isoquinoline chlorination can dramatically improve oral bioavailability and half‑life (e.g., from 0% to 51% oral F in an Akt antagonist series) [REFS‑2], this compound serves as a strategic scaffold for probing the impact of 3‑chloro substitution on ADME properties in novel chemical series. Procurement of the 3‑chloro ester enables direct SAR studies without the need for custom halogenation.

Ester Hydrolysis to Carboxylic Acid Derivatives

The methyl ester can be selectively hydrolyzed to the corresponding 3‑chloroisoquinoline‑7‑carboxylic acid (CAS 1263207‑80‑2) under mild basic conditions [REFS‑3]. This provides access to the acid for amide coupling or further functionalization, while preserving the 3‑chloro handle. For researchers requiring both the carboxylic acid and a chlorine for subsequent diversification, the methyl ester offers a more stable, easier‑to‑handle intermediate than the free acid.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
3‑Chloro cross‑coupling versatility
Cross‑coupling reactivity evaluation
PK modulation studies
3‑Chloro substitution pattern
Oral exposure / metabolic stability assessment
Carboxylic acid derivative access
Methyl ester hydrolytic lability
Selective ester hydrolysis and handling

Technical Documentation Hub

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